molecular formula C14H21NO2 B5019527 N-(4-ethoxyphenyl)-2-methylpentanamide

N-(4-ethoxyphenyl)-2-methylpentanamide

Cat. No.: B5019527
M. Wt: 235.32 g/mol
InChI Key: LGJHOYGOZYLKBI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methylpentanamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features an amide bond linking a 2-methylpentanoyl chain to a 4-ethoxyaniline moiety. The ethoxyphenyl group is a common pharmacophore found in compounds that interact with various biological targets, while the branched alkyl chain contributes to the molecule's overall lipophilicity. This structure suggests potential utility as a building block in organic synthesis or as a intermediate in the development of novel small-molecule probes. Researchers may employ this compound in the design and synthesis of libraries for high-throughput screening against therapeutic targets, or as a reference standard in analytical chemistry. It is provided as a For Research Use Only (RUO) product and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-6-11(3)14(16)15-12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJHOYGOZYLKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methylpentanamide typically involves the reaction of 4-ethoxyaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-methylpentanamide.

    Reduction: Formation of N-(4-ethoxyphenyl)-2-methylpentanamine.

    Substitution: Formation of N-(4-substituted phenyl)-2-methylpentanamide derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methylpentanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)Pentanamide
  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Activity : Demonstrates anthelmintic properties as a simplified derivative of albendazole, with excellent drug-likeness and adherence to pharmaceutical filters .
  • Key Difference : Replacement of ethoxy with methoxy reduces steric bulk but retains similar electronic effects. This substitution may enhance metabolic stability compared to ethoxy derivatives.
N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)
  • Structure : 3,4-Dichloro substituents on the phenyl ring.
  • Activity : Potent herbicide inhibiting photosynthesis in turnip chloroplasts. Exhibits exceptional activity against grasses and broad-leaved weeds .
  • Stability : Dichloro substituents increase resistance to enzymatic hydrolysis compared to methyl or methoxy analogs .
N-(3-Chloro-4-Methylphenyl)-2-Methylpentanamide (Solan)
  • Structure : 3-Chloro and 4-methyl substituents.
  • Activity : Lower herbicidal activity compared to Karsil. Methyl groups reduce enzymatic degradation susceptibility, but chloro substitution alone is less effective than dichloro .

Variations in the Amide Chain

N-(4-Ethoxyphenyl)Acetamide
  • Structure : Shorter acetamide chain (C2) instead of 2-methylpentanamide (C5).
  • Implications : Reduced lipophilicity and steric hindrance, likely diminishing membrane permeability compared to the target compound .
N-(4-Ethoxyphenyl)-2-Hydroxypropanamide
  • Structure : Hydroxyl group on the propanamide chain.

Pharmacological vs. Agrochemical Profiles

Compound Phenyl Substituents Amide Chain Primary Application Key Property Reference
N-(4-Ethoxyphenyl)-2-methylpentanamide 4-Ethoxy 2-Methylpentanamide Theoretical High lipophilicity
N-(4-Methoxyphenyl)pentanamide 4-Methoxy Pentanamide Anthelmintic Drug-likeness, metabolic stability
Karsil 3,4-Dichloro 2-Methylpentanamide Herbicide Photosynthesis inhibition
Solan 3-Chloro-4-methyl 2-Methylpentanamide Herbicide Moderate enzymatic hydrolysis

Physicochemical and Stability Comparisons

Enzymatic Hydrolysis Susceptibility

  • Dichloro Substituents (Karsil) : High resistance to hydrolysis due to electron-withdrawing Cl groups stabilizing the amide bond .
  • Methyl Substituents (Solan) : Reduced hydrolysis compared to unsubstituted analogs but more susceptible than dichloro derivatives .
  • Ethoxy/Methoxy Groups : Expected intermediate stability; electron-donating substituents may slightly increase hydrolysis rates compared to chloro analogs.

Solubility and Lipophilicity

  • Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~2.0–2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Chain Length : The 2-methylpentanamide chain in the target compound likely improves lipid bilayer interaction compared to shorter chains (e.g., acetamide) .

Research Implications and Gaps

  • Agrochemical Potential: Structural similarity to Karsil suggests possible herbicidal activity, but ethoxy substitution may reduce potency compared to dichloro groups .
  • Pharmacological Potential: The methoxyphenyl analog’s anthelmintic success highlights the need to evaluate the ethoxy variant for similar bioactivity.
  • Synthetic Feasibility : outlines synthetic routes for analogous amides, supporting scalable production of the target compound.

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